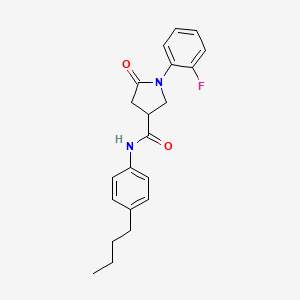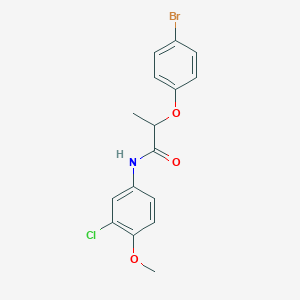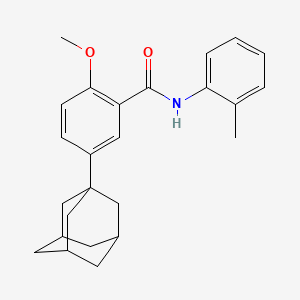![molecular formula C15H18Cl3NO2 B4110925 2,6-dimethyl-1-[(2,4,5-trichlorophenoxy)acetyl]piperidine](/img/structure/B4110925.png)
2,6-dimethyl-1-[(2,4,5-trichlorophenoxy)acetyl]piperidine
説明
2,6-dimethyl-1-[(2,4,5-trichlorophenoxy)acetyl]piperidine, also known as DTA-1, is a small molecule that has been shown to have potential therapeutic applications in the treatment of autoimmune diseases and cancer.
作用機序
2,6-dimethyl-1-[(2,4,5-trichlorophenoxy)acetyl]piperidine works by selectively targeting and activating a specific receptor on the surface of T cells called glucocorticoid-induced TNFR-related protein (GITR). Activation of GITR leads to the suppression of regulatory T cells, which in turn enhances the immune response against cancer cells and autoimmune diseases.
Biochemical and Physiological Effects
2,6-dimethyl-1-[(2,4,5-trichlorophenoxy)acetyl]piperidine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines such as interferon-gamma and interleukin-2, which are important for the immune response. It has also been shown to decrease the production of immunosuppressive cytokines such as interleukin-10. Additionally, 2,6-dimethyl-1-[(2,4,5-trichlorophenoxy)acetyl]piperidine has been shown to enhance the proliferation and survival of T cells.
実験室実験の利点と制限
One advantage of using 2,6-dimethyl-1-[(2,4,5-trichlorophenoxy)acetyl]piperidine in lab experiments is its specificity for GITR, which allows for targeted modulation of the immune system. However, one limitation is that 2,6-dimethyl-1-[(2,4,5-trichlorophenoxy)acetyl]piperidine has a short half-life in vivo, which may limit its effectiveness in certain applications.
将来の方向性
There are several future directions for research on 2,6-dimethyl-1-[(2,4,5-trichlorophenoxy)acetyl]piperidine. One area of interest is the potential use of 2,6-dimethyl-1-[(2,4,5-trichlorophenoxy)acetyl]piperidine in combination with other immunotherapies to enhance their effectiveness. Another area of interest is the development of more stable analogs of 2,6-dimethyl-1-[(2,4,5-trichlorophenoxy)acetyl]piperidine with longer half-lives. Additionally, further research is needed to fully understand the mechanism of action of 2,6-dimethyl-1-[(2,4,5-trichlorophenoxy)acetyl]piperidine and its potential applications in the treatment of various diseases.
科学的研究の応用
2,6-dimethyl-1-[(2,4,5-trichlorophenoxy)acetyl]piperidine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have a significant impact on the immune system, particularly in the treatment of autoimmune diseases such as multiple sclerosis and inflammatory bowel disease. It has also been shown to have potential anti-tumor effects in cancer treatment.
特性
IUPAC Name |
1-(2,6-dimethylpiperidin-1-yl)-2-(2,4,5-trichlorophenoxy)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl3NO2/c1-9-4-3-5-10(2)19(9)15(20)8-21-14-7-12(17)11(16)6-13(14)18/h6-7,9-10H,3-5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMCAIOHJYVQGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)COC2=CC(=C(C=C2Cl)Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(4-benzoyl-1-piperazinyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B4110855.png)
![N-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-N-phenethyl-methanesulfonamide](/img/structure/B4110860.png)
![N-1-adamantyl-4-[4-(2-chlorobenzoyl)-1-piperazinyl]-3-nitrobenzamide](/img/structure/B4110873.png)
![2,4-dichloro-N-[5-chloro-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4110875.png)

![3-chloro-4-ethoxy-N-({[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4110888.png)
![ethyl 3-[({N-[(4-nitrophenyl)sulfonyl]glycyl}oxy)methyl]benzoate](/img/structure/B4110895.png)
![2-(4-chloro-5-{[(2-methoxyphenyl)amino]sulfonyl}-2-methylphenoxy)-N-cyclohexylacetamide](/img/structure/B4110902.png)
![1-phenylethyl 2-[(4-nitrophenyl)sulfonyl]benzoate](/img/structure/B4110904.png)
![3-[({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)amino]benzoic acid](/img/structure/B4110910.png)

![2,4-dichloro-N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)benzamide](/img/structure/B4110934.png)
![2-[({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)(methyl)amino]benzoic acid](/img/structure/B4110941.png)